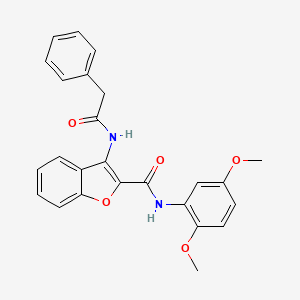

N-(2,5-dimethoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-30-17-12-13-21(31-2)19(15-17)26-25(29)24-23(18-10-6-7-11-20(18)32-24)27-22(28)14-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGXPVHZFMLIKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula : C25H22N2O5

- Molecular Weight : 430.46 g/mol

- IUPAC Name : N-(2,5-dimethoxyphenyl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide

The compound's structure features a benzofuran core with various substituents that enhance its biological activity, particularly in analgesic and anti-inflammatory contexts.

Analgesic Effects

Research has indicated that compounds similar to this compound exhibit notable analgesic properties. For instance, studies have shown that derivatives of benzofuran can be more potent than traditional analgesics like aspirin and acetaminophen. In animal models, these compounds have demonstrated significant antinociceptive effects through various administration routes, including intraperitoneal and subcutaneous .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. This inhibition could lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Study 1: Antinociceptive Action in Mice

A study assessed the antinociceptive effects of a related benzofuran derivative in various pain models (e.g., acetic acid-induced abdominal constriction and hot-plate tests). The results indicated that the compound produced dose-dependent analgesia comparable to morphine but with a different side effect profile. The compound was found to be 15 to 100 times more potent than aspirin .

Research has suggested that the analgesic mechanism may involve modulation of both peripheral and central pain pathways. The compound likely interacts with opioid receptors and may also influence the release of neurotransmitters involved in pain signaling.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Analgesic Potency (vs. Aspirin) | Mechanism of Action |

|---|---|---|---|

| This compound | C25H22N2O5 | 15-100 times more potent | Opioid receptor modulation |

| 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran | C18H18BrO4 | 10 times more potent | COX inhibition |

| Morphine | C17H19NO3 | Baseline comparison | Opioid receptor agonism |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(2,5-dimethoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves multi-step routes, including:

- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C–H arylation or cyclization reactions .

- Step 2 : Amidation or coupling reactions to introduce the 2-phenylacetamido and 2,5-dimethoxyphenyl groups. Yields (70–85%) depend on reaction conditions (e.g., solvent polarity, catalyst loading) .

- Key Challenges : Steric hindrance from the dimethoxyphenyl group may require elevated temperatures or microwave-assisted synthesis to improve efficiency.

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR : Confirm substitution patterns (e.g., aromatic proton splitting for methoxy groups) .

- HRMS : Verify molecular weight (±2 ppm accuracy).

- X-ray crystallography : Resolve ambiguous stereochemistry or confirm planar benzofuran systems .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Target-based assays : Kinase inhibition (e.g., p21-activated kinases) using fluorescence polarization .

- Cellular assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation).

- Control setup : Include structurally analogous compounds (e.g., N-(2,5-dichlorophenyl) derivatives) to assess substituent effects .

Advanced Research Questions

Q. How can contradictory data between in vitro and cellular activity be resolved for this compound?

- Methodological Answer :

- Variable 1 : Assess membrane permeability (e.g., PAMPA assay) to rule out bioavailability issues.

- Variable 2 : Test metabolite stability (LC-MS/MS) to identify degradation products.

- Orthogonal assays : Use siRNA knockdown of putative targets to confirm on-mechanism effects .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodological Answer :

- Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 3QZK) to model interactions with the benzofuran core .

- MD Simulations : Run 100-ns trajectories to evaluate stability of predicted binding poses.

- Free Energy Calculations : Apply MM/GBSA to rank affinity compared to known inhibitors.

Q. How can synthetic routes be optimized to reduce byproducts from competing reactions?

- Methodological Answer :

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., incomplete amidation).

- Optimization : Introduce protecting groups (e.g., tert-butoxycarbonyl for amines) or switch to flow chemistry for precise temperature control .

Q. What spectroscopic techniques best resolve overlapping signals in NMR analysis?

- Methodological Answer :

- 2D NMR : Utilize HSQC and HMBC to assign crowded aromatic regions (e.g., dimethoxyphenyl protons).

- Variable temperature NMR : Suppress signal broadening caused by rotational hindrance .

Q. How does the electronic nature of substituents influence the compound’s bioactivity?

- Methodological Answer :

- SAR Study : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.

- Electrostatic Potential Maps : Generate via DFT calculations (e.g., Gaussian 16) to correlate substituent effects with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.